molecular formula C15H13FO4S B2533676 2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone CAS No. 1326901-72-7

2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone

Cat. No.: B2533676
CAS No.: 1326901-72-7
M. Wt: 308.32
InChI Key: IEDHDKBXLQRDII-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C15H13FO4S and its molecular weight is 308.32. The purity is usually 95%.
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Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

A key application area is the development of proton exchange membranes (PEMs) for fuel cells. For instance, sulfonated poly(arylene ether sulfone)s with comb-shaped structures have been synthesized for use as PEMs. These materials, derived from sulfonated 4-fluorobenzophenone, demonstrate high proton conductivity and good thermal stability, making them suitable for fuel cell applications (Kim, Robertson, & Guiver, 2008). Additionally, another study focused on copoly(arylene ether sulfone)s containing pendant sulfonic acid groups, which showed promising properties for PEMs in direct methanol fuel cells, highlighting the versatility of fluorophenylsulfonyl-based compounds in high-performance membrane development (Kim, Robertson, Kim, & Guiver, 2009).

Organic Synthesis and Material Chemistry

In organic synthesis, the fluorophenylsulfonyl moiety has been employed in the creation of novel Schiff bases, showcasing antimicrobial properties. This illustrates the compound's utility in synthesizing bioactive molecules with potential pharmaceutical applications (Puthran et al., 2019). Furthermore, the synthesis of fluorinated benzophenones and their derivatives demonstrates the role of fluorophenylsulfonyl-based compounds in enhancing the photostability and spectroscopic properties of fluorophores, contributing to the fields of dye chemistry and optical materials (Woydziak, Fu, & Peterson, 2012).

Advanced Functional Materials

Moreover, the chemical versatility of fluorophenylsulfonyl compounds facilitates the development of advanced functional materials. For instance, sulfonated block copolymers incorporating fluorenyl groups have been synthesized for fuel-cell applications, demonstrating the potential of these materials in energy technologies (Bae, Miyatake, & Watanabe, 2009). Additionally, the synthesis of a novel sulfonated poly(ether ether ketone) with high selectivity for direct methanol fuel cell applications highlights the compound's contribution to enhancing the efficiency and performance of fuel cells (Li et al., 2009).

Properties

IUPAC Name

2-(2-fluorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4S/c1-20-12-8-6-11(7-9-12)14(17)10-21(18,19)15-5-3-2-4-13(15)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDHDKBXLQRDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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